molecular formula C12H13ClO3 B598337 5-Chloro-2-propanoylphenyl propanoate CAS No. 103918-71-4

5-Chloro-2-propanoylphenyl propanoate

Cat. No.: B598337
CAS No.: 103918-71-4
M. Wt: 240.68 g/mol
InChI Key: MQBFBNHNMUMEKD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonym Identification

The systematic nomenclature of benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester follows established International Union of Pure and Applied Chemistry protocols for complex aromatic compounds containing multiple substituents. The primary Chemical Abstracts Service registry number assigned to this compound is 103918-71-4, which serves as its unique chemical identifier in international databases. The systematic name precisely describes the molecular architecture, beginning with the benzeneacetic acid backbone and incorporating the specific positional descriptors for each substituent group.

The compound exhibits several recognized synonyms that reflect different naming conventions and structural emphases. The most commonly encountered alternative designation is 2-propionyl-5-chlorophenyl methylacetate, which emphasizes the propionyl ketone functionality at the 5-position of the chlorinated phenyl ring. Another frequently used synonym is methyl 2-chloro-5-(1-oxopropyl)benzeneacetate, which maintains the benzeneacetate nomenclature while explicitly identifying the oxopropyl substituent. These alternative names demonstrate the flexibility in chemical nomenclature while maintaining precise structural identification.

The International Union of Pure and Applied Chemistry name provides the most systematic description by establishing the benzeneacetic acid core structure and systematically identifying each substituent position. The 2-chloro designation indicates chlorine substitution at the ortho position relative to the acetic acid side chain, while the 5-(1-oxopropyl) specification locates the ketone-containing propyl substituent at the meta position. The methyl ester designation completes the nomenclature by identifying the esterification of the carboxylic acid functionality. This comprehensive naming system ensures unambiguous identification of the compound across different chemical databases and research contexts.

Properties

CAS No.

103918-71-4

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

(5-chloro-2-propanoylphenyl) propanoate

InChI

InChI=1S/C12H13ClO3/c1-3-10(14)9-6-5-8(13)7-11(9)16-12(15)4-2/h5-7H,3-4H2,1-2H3

InChI Key

MQBFBNHNMUMEKD-UHFFFAOYSA-N

Origin of Product

United States

Preparation Methods

Iodination and Diazotization

  • Iodination : Methyl anthranilate reacts with KI/KIO₃ in CH₂Cl₂/CH₃COOH to introduce iodine at the 5-position.

  • Diazotization : The amino group is converted to a diazonium salt using NaNO₂/HCl, followed by Sandmeyer reaction with CuCl to install chlorine.

Ester Hydrolysis and Propionylation

  • Hydrolysis : The ethyl ester intermediate is saponified with NaOH/EtOH at 70–80°C.

  • Propionylation : The free acid reacts with propionic anhydride to form the 1-oxopropyl group.

Final Esterification

The propionylated acid is re-esterified with methanol using H₂SO₄ or SOCl₂.

Optimized Conditions :

StepReagentsTemperatureYield
IodinationKI, KIO₃, CH₃COOH55–60°C89%
ChlorinationNaNO₂, HCl, CuCl0–5°C75%
HydrolysisNaOH, EtOH70–80°C92%
Final EsterificationSOCl₂, CH₃OH45–50°C87%

Catalytic Alkylation and Acylation

A patent describing the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl benzimidazole derivatives highlights a potassium tert-butoxide-mediated alkylation step. For the target compound, this could involve:

  • Alkylation : Reacting 2-chloro-5-propionylbenzeneacetic acid with methyl iodide in acetone.

  • Deprotonation : Using KOtBu (0.9–1.5 equivalents) to enhance nucleophilicity.

Advantages :

  • Solvent Flexibility : Ketones, esters, or polar aprotic solvents (e.g., DMF).

  • Mild Conditions : Reactions proceed at –5°C to 35°C.

Crystallization and Purification

The final product’s purity is critical for pharmaceutical applications. A novel crystalline form (Form-M) of a related compound, characterized by X-ray diffraction peaks at 9.1, 12.7, and 14.9° 2θ, demonstrates the importance of controlled crystallization. For the target ester:

  • Recrystallization Solvent : n-Heptane/ethyl acetate mixtures.

  • Purity : >99% achievable via fractional distillation under reduced pressure (1 mmHg).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldScalabilityCost Efficiency
Grignard Reaction368%ModerateLow
Multi-Step Synthesis452%HighMedium
Catalytic Alkylation278%HighHigh

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding acid and alcohol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4, often in anhydrous solvents.

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Hydrolysis: Formation of 2-chloro-5-(1-oxopropyl)benzoic acid and methanol.

Scientific Research Applications

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester involves its interaction with specific molecular targets. The chloro and carbonyl groups in its structure allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, ethyl ester
  • Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, propyl ester
  • Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, butyl ester

Uniqueness

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester is unique due to its specific ester functional group, which influences its reactivity and solubility properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different physicochemical properties, making it suitable for specific applications where these characteristics are advantageous.

Biological Activity

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester (CAS: 103918-71-4) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃ClO₃
  • Molecular Weight : 240.68 g/mol
  • Structural Characteristics : The compound features a chloro group and a carbonyl moiety, which are crucial for its biological interactions.

Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester exhibits its biological activity primarily through the following mechanisms:

  • Covalent Interactions : The chloro and carbonyl groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modify enzyme activity and influence various biochemical pathways .
  • Substitution Reactions : The chloro group can be substituted with nucleophiles such as amines or thiols, potentially leading to the formation of more biologically active derivatives.
  • Antiviral Activity : Recent studies have highlighted its potential as a covalent inhibitor of viral proteases, particularly the papain-like protease (PLpro) of SARS-CoV-2. The compound demonstrated an effective concentration (EC50) of 1.1 μM in cell-based antiviral assays, comparable to established antiviral agents like remdesivir .

Antiviral Properties

The antiviral efficacy of benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester has been investigated in the context of SARS-CoV-2:

  • Study Findings :
    • Inhibition of PLpro was noted with an EC50 value of 1.1 μM.
    • The compound exhibited low cytotoxicity (CC50 > 30 μM), indicating a favorable safety profile for further development .

Antiproliferative Effects

Research has also explored the compound's antiproliferative effects on various cancer cell lines:

  • Case Study :
    • A study assessing the activity of benzeneacetic acid derivatives showed promising results against prostate cancer cells, suggesting potential applications in cancer therapy through modulation of cell proliferation pathways .

Comparative Analysis

The following table summarizes key findings related to the biological activity of benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester compared to other compounds with similar structures:

Compound NameTarget ActivityEC50 (μM)CC50 (μM)Notes
Benzeneacetic acid derivativePLpro inhibition1.1>30Comparable to remdesivir
ChloroacetamidePLpro inhibition34>30Less potent than benzeneacetic acid
PropiolamideCytotoxicityNA1–5Highly reactive

Q & A

Basic Question: What analytical techniques are recommended for characterizing the purity and structural identity of Benzeneacetic acid, 2-chloro-5-(1-oxopropyl)-, methyl ester?

Methodological Answer:
To confirm structural identity and purity, employ a combination of chromatographic and spectroscopic methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a polar capillary column (e.g., DB-WAX) to compare retention indices with analogous methyl esters of aromatic acids, such as benzeneacetic acid derivatives (retention indices ~1.77 for unsubstituted benzeneacetic acid methyl ester) .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., chlorine at C2 and the 1-oxopropyl group at C5). Cross-reference with NIST Chemistry WebBook data for benzeneacetic acid derivatives, such as 2-hydroxybenzeneacetic acid (InChIKey: CCVYRRGZDBSHFU-UHFFFAOYSA-N) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns against databases like the EPA/NIH Mass Spectral Database .

Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound across different studies?

Methodological Answer:
Discrepancies in spectral data often arise from differences in instrumentation, sample preparation, or impurities. To address this:

  • Standardize Conditions: Replicate analyses using the same solvent, temperature, and instrument calibration as the reference study. For example, NIST data for 2-hydroxybenzeneacetic acid methyl ester includes solvent-specific 1H^1H-NMR shifts .
  • Cross-Validate with Isotopic Labeling: Synthesize a deuterated or 13C^{13}C-labeled analog to isolate specific spectral signals and reduce ambiguity in peak assignments.
  • Computational Modeling: Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental results. This approach is critical for validating the electronic effects of the 1-oxopropyl and chloro substituents .

Basic Question: What synthetic routes are effective for preparing this compound at the laboratory scale?

Methodological Answer:
A two-step esterification and Friedel-Crafts acylation protocol is commonly used:

Esterification: React 2-chloro-5-(1-oxopropyl)benzeneacetic acid with methanol in the presence of catalytic sulfuric acid under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

Purification: Isolate the crude ester via liquid-liquid extraction (e.g., ethyl acetate/water) and purify using silica gel chromatography with a hexane:ethyl acetate gradient (e.g., 8:2 to 6:4 v/v).
Key Considerations: The electron-withdrawing chloro group may slow acylation; optimize reaction temperature (80–100°C) and use Lewis acids like AlCl3_3 to enhance electrophilicity .

Advanced Question: How do the chloro and 1-oxopropyl substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
The substituents modulate electronic and steric effects:

  • Chloro Group (C2): Acts as an electron-withdrawing meta-director, reducing electron density at the ester carbonyl and slowing nucleophilic attack. This effect can be quantified via Hammett σ constants (σmeta_{meta} for Cl ≈ 0.37).
  • 1-Oxopropyl Group (C5): The ketone moiety introduces steric hindrance and potential conjugation with the ester carbonyl, altering reactivity.
    Experimental Design: Compare reaction rates with analogs (e.g., unsubstituted benzeneacetic acid methyl ester) under identical conditions. Use kinetic studies (e.g., UV-Vis monitoring of acyl enzyme intermediates) to quantify substituent effects .

Advanced Question: What in vitro assays are suitable for evaluating the bioactivity of this compound, such as antimicrobial or enzyme inhibition effects?

Methodological Answer:

  • Antimicrobial Assays: Use the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin and solvent controls .
  • Enzyme Inhibition: Screen for acetylcholinesterase (AChE) or tyrosinase inhibition using spectrophotometric assays (e.g., Ellman’s method for AChE). Compare IC50_{50} values with known inhibitors like galantamine.
  • Oxidative Stress Studies: Assess antioxidant potential via DPPH radical scavenging assays. Normalize activity against Trolox standards and account for ester hydrolysis artifacts .

Basic Question: How can researchers optimize the chromatographic separation of this compound from structurally similar byproducts?

Methodological Answer:

  • Column Selection: Use a reversed-phase C18 column for HPLC with a mobile phase of acetonitrile:water (e.g., 70:30) containing 0.1% formic acid to enhance resolution.
  • Gradient Elution: Apply a slow gradient (e.g., 50% to 80% acetonitrile over 20 minutes) to separate the target ester from analogs like 2-chloro-5-acetylbenzeneacetic acid methyl ester.
  • Detection: Monitor at 254 nm (UV absorbance of the aromatic ring) and validate peaks using spiked samples or LC-MS/MS .

Advanced Question: What computational strategies can predict the environmental fate or metabolic pathways of this compound?

Methodological Answer:

  • QSPR Models: Use quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives or octanol-water partition coefficients (log P). Input descriptors include topological polar surface area (TPSA) and molecular weight .
  • Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like cytochrome P450. Focus on the ester and ketone moieties as potential sites of hydrolysis or oxidation .
  • Metabolite Identification: Simulate Phase I/II metabolism using software like Meteor Nexus, prioritizing pathways such as ester hydrolysis to 2-chloro-5-(1-oxopropyl)benzeneacetic acid .

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